3-硝基酪氨酸

描述

3-Nitrotyrosine is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant .

Synthesis Analysis

Tyrosine nitration is a process that leads to the formation of 3-nitro-L-tyrosine (Nit). This process occurs during oxidative stress in living cells, where reactive oxygen and nitrogen species are generated . These radicals can cause either direct nitration of tyrosine or covalent crosslinking of two tyrosines leading to protein oligomerization .Molecular Structure Analysis

The molecular structure of 3-Nitrotyrosine is analyzed using computational tools that predict sites of nitration, explore potential motifs, and biochemical and biophysical properties that may govern the selective nitration of tyrosine residues in proteins .Chemical Reactions Analysis

Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .Physical And Chemical Properties Analysis

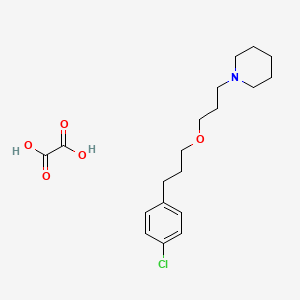

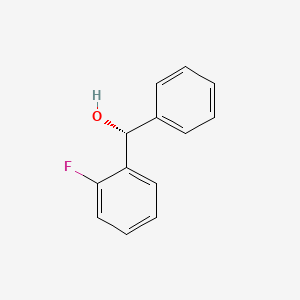

3-Nitrotyrosine has a chemical formula of C9H10N2O5 and a molar mass of 226.19 g/mol . It appears as a yellow to green crystalline solid . Its melting point ranges from 233 to 235 °C (451 to 455 °F; 506 to 508 K) and it decomposes at these temperatures .科学研究应用

分析定量和检测技术

3-NT 定量分析方法的进步提高了在生物基质中检测该生物标志物的灵敏度和特异性。Bandookwala 等人(2020 年)详细阐述了分析策略的进展,强调了预制生物传感器、毛细管电泳和光谱技术在改善 3-NT 检测以进行早期疾病诊断中的作用 (Bandookwala 等人,2020 年)。同样,Weber 等人(2012 年)开发了一种用于血浆和血清样本中蛋白结合 3-NT 的 ELISA 方法,重点介绍了其由于灵敏度和快速分析时间而具有在临床实验室中使用的潜力 (Weber 等人,2012 年)。

疾病和压力的生物标志物

Tsikas(2017 年)和 Teixeira 等人(2016 年)讨论了 3-NT 作为亚硝化应激的生物标志物的重要性,这些应激与各种病理状况相关。他们概述了选择可靠的分析方法和最大程度地减少样品制备过程中 3-NT 的人工形成以准确反映其在生物样品中的浓度的重要性 (Tsikas,2017 年);(Teixeira 等人,2016 年)。

环境和膳食来源

Ito 等人(2019 年)探讨了在大气环境中检测 3-NT,特别是在颗粒物中,这表明其作为环境氧化应激的标志物以及对人类健康(尤其是引发过敏)的潜在影响 (Ito 等人,2019 年)。这得到了 Ozyurt 和 Otles(2017 年)的补充,他们开发了一种用于确定食品蛋白质悬浮液中 3-NT 的方法,表明 3-NT 可作为食品加工和储存中蛋白质硝化的生物标志物 (Ozyurt 和 Otles,2017 年)。

作用机制

Target of Action

3-Nitrotyrosine, also known as 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, primarily targets proteins in the body . It is known to bind to the C-terminus of α-tubulin through tubulin tyrosine ligase . This interaction plays a crucial role in maintaining microtubule stability .

Mode of Action

3-Nitrotyrosine interacts with its targets through a process known as protein tyrosine nitration . This is a post-translational modification that involves the addition of a nitro group to one of the two equivalent ortho carbons of the phenolic ring of tyrosine residues in proteins . This modification significantly expands the functional capability of proteins in regulating biological processes .

Biochemical Pathways

The formation of 3-Nitrotyrosine is a result of the nitration of protein-bound and free tyrosine residues by reactive peroxynitrite molecules . This process is part of the broader nitrosative stress pathway, which is associated with various diseases . The nitration of tyrosine residues can lead to changes in protein function, localization, turnover, and protein-protein interactions .

Pharmacokinetics

It is known that the presence of 3-nitrotyrosine in the body is an indicator of nitrosative and oxidative stress .

Result of Action

The nitration of tyrosine residues by 3-Nitrotyrosine can lead to significant changes in protein function . For instance, the binding of 3-Nitrotyrosine to α-tubulin can cause cell degeneration, eventually leading to apoptosis . This indicates that 3-Nitrotyrosine plays a role in cell death and could be involved in various pathological conditions .

Action Environment

The action of 3-Nitrotyrosine is influenced by the cellular microenvironment. The formation of 3-Nitrotyrosine is enhanced under conditions of increased levels of reactive oxygen and nitrogen species . Moreover, the nitration of tyrosine residues is influenced by the local environment of selective tyrosine residues and the proximity of the protein to nitric oxide synthases .

安全和危害

未来方向

The role of 3-Nitrotyrosine in the development of cardiovascular dysfunction is an area that requires further investigation . Moreover, the cellular antioxidant defense and TrkB signaling-mediated cell survival systems are considered pharmacological targets for the treatment of neurodegenerative diseases .

生化分析

Biochemical Properties

3-Nitrotyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The modification of tyrosine to 3-nitrotyrosine significantly expands protein functional capability in regulating biological processes . Tyrosine residues can undergo phosphorylation, sulfation, adenylation, halogenation, and nitration . These post-translational modifications result from the actions of specific enzymes .

Cellular Effects

3-Nitrotyrosine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Aberrant tyrosine nitration has been associated with human disorders and with animal models of disease . It may impact functional protein networks and signaling in disease by altering protein function, localization, turnover, and protein-protein interactions .

Molecular Mechanism

The molecular mechanism of 3-nitrotyrosine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The modification entails the addition of a nitro-(NO2) group to one of the two equivalent ortho carbons of the phenolic ring of tyrosine residues in proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-nitrotyrosine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-nitrotyrosine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-Nitrotyrosine is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Nitrotyrosine is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904132 | |

| Record name | 3-Nitrotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3604-79-3, 621-44-3 | |

| Record name | 3-Nitro-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3-nitrotyrosine and how is it formed?

A: 3-Nitrotyrosine is a non-proteinogenic amino acid formed by the nitration of tyrosine residues in proteins. This modification arises from the reaction of tyrosine with reactive nitrogen species (RNS) like peroxynitrite (ONOO-) and nitrogen dioxide (•NO2). These RNS are generated under conditions of oxidative stress when nitric oxide (•NO) reacts with superoxide radicals (O2•-), hydrogen peroxide (H2O2), or transition metal centers. []

Q2: Is 3-nitrotyrosine formation specific to peroxynitrite?

A: While peroxynitrite can effectively nitrate tyrosine in vitro, evidence suggests that other pathways contribute to 3-nitrotyrosine formation in vivo. [] These include reactions involving nitrite, hydrogen peroxide, and hemeperoxidases like myeloperoxidase, as well as transition metal-dependent mechanisms. [, ]

Q3: What are the challenges in accurately measuring 3-nitrotyrosine levels?

A: Accurately quantifying 3-nitrotyrosine is challenging due to its low abundance in vivo and the potential for artifactual formation during sample preparation. [] For instance, acidification of biological samples can lead to artificial nitration of tyrosine. []

Q4: How can researchers overcome these challenges in 3-nitrotyrosine measurement?

A: Utilizing sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), helps minimize artifact formation and ensure accurate quantification. [, ] Employing stable-isotope labeled 3-nitrotyrosine analogs as internal standards further enhances the accuracy and reliability of measurements. []

Q5: What is the biological significance of 3-nitrotyrosine formation?

A: 3-Nitrotyrosine is widely recognized as a biomarker of oxidative and nitrosative stress, implicating RNS in disease pathogenesis. [] Although a low-yield process, site-specific tyrosine nitration can alter protein structure and function, potentially contributing to cellular dysfunction and disease progression. []

Q6: How does 3-nitrotyrosine affect protein function?

A: The addition of a nitro group to the tyrosine ring introduces steric hindrance and alters the residue's polarity. [] This modification can disrupt protein structure, interfere with phosphorylation, and impact protein-protein interactions. [] In some cases, nitration can lead to protein degradation or aggregation. []

Q7: Can you give an example of how 3-nitrotyrosine formation impacts a specific protein?

A: Research has demonstrated that 3-nitrotyrosine incorporation into α-tubulin disrupts microtubule architecture in both dopaminergic and non-dopaminergic cells. [] Specifically, in dopaminergic PC12 cells, 3-nitrotyrosine metabolism leads to decreased intracellular dopamine levels and ultimately induces apoptosis. []

Q8: What is the relationship between 3-nitrotyrosine and inflammation?

A: Elevated levels of 3-nitrotyrosine are frequently observed in inflammatory diseases, suggesting a link between nitrative stress and inflammation. [, ] Inflammatory cells, such as neutrophils and macrophages, release myeloperoxidase, an enzyme that utilizes nitrite and hydrogen peroxide to generate 3-nitrotyrosine. []

Q9: How is 3-nitrotyrosine connected to atherosclerosis?

A: Studies have detected elevated 3-nitrotyrosine levels in human atherosclerotic plaques, implicating nitrative stress in the disease process. [, ] These observations suggest that RNS generated by inflammatory cells in the atherosclerotic lesion contribute to protein nitration and potentially exacerbate disease progression. [, ]

Q10: What is the role of 3-nitrotyrosine in Parkinson's disease?

A: Increased levels of 3-nitrotyrosine have been observed in the brains of Parkinson's disease patients and animal models. [, ] Specifically, in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), researchers observed increased 3-nitrotyrosine levels in susceptible brain regions. [] This finding suggests that RNS-mediated damage may contribute to the neurodegenerative process. [, ]

Q11: What are the potential clinical applications of 3-nitrotyrosine research?

A11: Further research into 3-nitrotyrosine holds promise for developing:

- Disease biomarkers: Elevated 3-nitrotyrosine levels could serve as a potential biomarker for a variety of diseases associated with oxidative and nitrative stress, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. [, ]

- Therapeutic targets: Targeting specific nitration pathways or developing strategies to reduce 3-nitrotyrosine formation could offer novel therapeutic approaches for treating these diseases. []

Q12: What are the limitations of current 3-nitrotyrosine research?

A12: Despite its potential, several limitations need to be addressed in future 3-nitrotyrosine research:

- Specificity: Determining the precise contribution of individual nitration pathways to disease pathogenesis remains challenging. []

- Causality: Establishing a causal link between 3-nitrotyrosine formation and disease progression requires further investigation. []

Q13: What are the next steps in advancing our understanding of 3-nitrotyrosine?

A13: Future research should focus on:

- Identifying specific protein targets of nitration: This will elucidate the functional consequences of 3-nitrotyrosine formation in different disease contexts. []

- Developing targeted therapies: Inhibiting specific nitration pathways or reducing 3-nitrotyrosine levels could offer novel therapeutic strategies for diseases associated with oxidative and nitrative stress. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424567.png)

![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)